3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid

Purity Assay reproducibility Quality control

3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid (CAS 1227955-01-2) is a 1,4-diazepane derivative bearing a 3-(trifluoromethyl)pyridin-2-yl substituent and a propanoic acid side chain, with molecular formula C14H18F3N3O2 and molecular weight 317.31 g/mol. It belongs to the class of fluorinated nitrogen heterocycles used as research intermediates and pharmacophore scaffolds in medicinal chemistry.

Molecular Formula C14H18F3N3O2
Molecular Weight 317.31 g/mol
CAS No. 1227955-01-2
Cat. No. B1405669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid
CAS1227955-01-2
Molecular FormulaC14H18F3N3O2
Molecular Weight317.31 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)C2=C(C=CC=N2)C(F)(F)F)CCC(=O)O
InChIInChI=1S/C14H18F3N3O2/c15-14(16,17)11-3-1-5-18-13(11)20-7-2-6-19(9-10-20)8-4-12(21)22/h1,3,5H,2,4,6-10H2,(H,21,22)
InChIKeyJOXCNAROLLBRTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic Acid (CAS 1227955-01-2): Procurement-Relevant Identity and Baseline Profile


3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid (CAS 1227955-01-2) is a 1,4-diazepane derivative bearing a 3-(trifluoromethyl)pyridin-2-yl substituent and a propanoic acid side chain, with molecular formula C14H18F3N3O2 and molecular weight 317.31 g/mol [1]. It belongs to the class of fluorinated nitrogen heterocycles used as research intermediates and pharmacophore scaffolds in medicinal chemistry. Its structural identity is confirmed by InChIKey JOXCNAROLLBRTQ-UHFFFAOYSA-N and MDL number MFCD12545993, and it is supplied by multiple commercial vendors with purity specifications up to 98% [REFS-2, REFS-3].

Why Generic Substitution of 3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic Acid with Regioisomers or Heterocyclic Analogs Is Scientifically Unsupported


The specific regioisomeric positioning of the trifluoromethyl group at the 3-position of the pyridine ring, as opposed to the 5-position in the commonly stocked regioisomer (CAS 1227954-71-3), creates distinct electronic and steric environments that can critically influence ligand-receptor binding orientation [REFS-1, REFS-2]. Additionally, the absence of chlorine in this scaffold distinguishes it from the 3-chloro-5-trifluoromethyl analog (CAS 1227954-72-4), which carries additional steric bulk and altered lipophilicity (XLogP +0.2 vs -0.4) that may lead to divergent pharmacokinetic and binding profiles [REFS-1, REFS-3]. Replacing the pyridine core with a pyrimidine ring (CAS 874802-36-5) introduces an extra hydrogen-bond acceptor and reduces XLogP to -1, fundamentally altering pharmacophore properties [4]. Direct substitution of this compound with any of these analogs without experimental head-to-head validation therefore carries a high risk of irreproducible target engagement and assay results.

Quantitative Differentiation Evidence for 3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic Acid Against Closest Structural Analogs


Commercial Purity: Target Compound at 98% vs. 5-CF3 Regioisomer Typically at 95%

The target compound is consistently supplied at 98% purity by Fluorochem (SKU F776458, 98%) , CymitQuimica (Ref. 10-F776458, 98%) , and MolCore (NLT 98%) . In contrast, the 5-CF3 regioisomer (CAS 1227954-71-3) is predominantly offered at 95% purity by major suppliers AKSci (SKU 1804DX, 95%) and Combi-Blocks (Catalog QI-0010, 95%) . This 3-percentage-point purity differential represents a meaningful reduction in undefined impurities that could otherwise confound dose-response curves and generate false-positive hits in high-throughput screening campaigns.

Purity Assay reproducibility Quality control

Lipophilicity (XLogP): Target Compound (-0.4) Is More Hydrophilic Than 3-Chloro-5-CF3 Analog (+0.2)

The computed XLogP3-AA value for the target compound is -0.4 [1], whereas the 3-chloro-5-trifluoromethyl analog (CAS 1227954-72-4) exhibits an XLogP of +0.2 [2], a difference of 0.6 log units. The pyrimidin-2-yl analog (CAS 874802-36-5) is even more hydrophilic at XLogP -1 [3], but replaces the pyridine core with a pyrimidine ring, which introduces an additional nitrogen and alters the hydrogen-bond acceptor count from 8 to 9. The target compound's intermediate lipophilicity offers a balanced profile suitable for aqueous solubility while retaining sufficient membrane permeability for cellular assays.

Lipophilicity Solubility ADMET

Molecular Weight and Halogen Content: Target Compound Is 34.44 g/mol Lighter and Chlorine-Free vs. 3-Chloro-5-CF3 Analog

The target compound has a molecular weight of 317.31 g/mol with no halogen atoms beyond fluorine [1]. The 3-chloro-5-trifluoromethyl analog (CAS 1227954-72-4) has a molecular weight of 351.75 g/mol, an increase of 34.44 g/mol attributable to the chlorine substituent [2]. In lead optimization, every 10 g/mol increase in molecular weight is associated with an approximate 5% decrease in oral bioavailability [3]. Furthermore, aromatic chlorine can undergo cytochrome P450-mediated dehalogenation, generating reactive intermediates linked to idiosyncratic hepatotoxicity. The target compound's chlorine-free structure mitigates this specific metabolic liability, making it a more attractive starting point for programs advancing toward in vivo studies.

Molecular weight Metabolic stability Lead optimization

Hydrogen Bond Acceptor Count: Target Compound (8) vs. Pyrimidine Analog (9) for Constrained Pharmacophore Design

The target compound contains 8 hydrogen bond acceptor sites [1], compared to 9 for the 4-trifluoromethylpyrimidin-2-yl analog (CAS 874802-36-5) [2]. The additional acceptor in the pyrimidine analog originates from the extra endocyclic nitrogen, which can engage in promiscuous hydrogen bonding and increase the probability of off-target interactions. In structure-based drug design, each hydrogen bond contributes approximately 0.5-1.8 kcal/mol to binding free energy; an extra acceptor can shift selectivity profiles by enabling unintended interactions with non-target proteins [3]. The target compound's 8-acceptor profile thus provides a more constrained pharmacophore with potentially superior target selectivity.

Hydrogen bonding Selectivity Pharmacophore

Regioisomeric Specificity: CF3 at 3-Position (Target) vs. 5-Position (Regioisomer) Generates Distinct Chemical Entities with Non-Interchangeable Properties

The target compound carries the trifluoromethyl group at the 3-position of the pyridine ring, while the regioisomer (CAS 1227954-71-3) bears CF3 at the 5-position. These are distinct chemical entities as confirmed by their different InChIKeys: JOXCNAROLLBRTQ-UHFFFAOYSA-N (target) vs. YHFYRJDMKKEICZ-UHFFFAOYSA-N (regioisomer) [REFS-1, REFS-2]. Thermodynamically, the predicted pKa of the target compound's carboxylic acid is 3.81±0.10 , and its predicted boiling point is 451.3±45.0 °C with a density of 1.290±0.06 g/cm³ . While comparable predicted data for the 5-CF3 regioisomer are not available from the same source, the structural difference at the pyridine substitution position is known to affect the electron density distribution across the aromatic ring, which in turn modulates π-stacking interactions and hydrogen bond strengths with target protein residues [3]. Consequently, these two isomers cannot be assumed to have equivalent pharmacological activity.

Regioisomerism SAR Target engagement

Supply Chain Risk: Target Compound Marked as Discontinued by One Major Vendor, Creating Procurement Urgency Relative to Widely Stocked Analogs

The target compound has been flagged as a 'Discontinued product' by CymitQuimica (Ref. 10-F776458) , while the 5-CF3 regioisomer (Ref. 10-F776455) remains available for inquiry and the 3-chloro-5-CF3 analog (Ref. 54-PC300724) is actively stocked with tiered pricing at €370/1g, €1,178/5g, and €1,767/10g . Additionally, Fluorochem's listing for the target compound shows 'Pricing not currently available,' further signaling restricted supply . This supply constraint, juxtaposed against the ready availability of close analogs, creates a procurement urgency: researchers whose SAR or biological hypotheses specifically require the 3-CF3 substitution pattern should secure inventory while the compound remains commercially accessible.

Supply chain Availability Procurement risk

Evidence-Based Application Scenarios for 3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic Acid in Drug Discovery and Chemical Biology


High-Sensitivity Biochemical and Cellular Assays Requiring Minimal Impurity Interference

The target compound's consistent 98% purity specification across multiple vendors [REFS-1, REFS-2] directly supports its use in high-sensitivity assay formats—such as fluorescence polarization, surface plasmon resonance, and homogeneous time-resolved fluorescence—where impurities at the 5% level could generate false-positive or false-negative signals. Procurement of this compound at 98% purity rather than the 95% typical of the 5-CF3 regioisomer [3] reduces the impurity burden by approximately 60% (from 5% to 2% total impurities), directly improving signal-to-noise ratios in dose-response experiments.

Aqueous Solubility-Dependent In Vitro Pharmacology Studies

With a computed XLogP of -0.4 [1], the target compound occupies an intermediate lipophilicity range suitable for aqueous buffer solubility without the need for high DMSO concentrations that can denature proteins in biochemical assays. This profile is distinctly advantageous over the 3-chloro-5-CF3 analog (XLogP +0.2) [2] for assays such as isothermal titration calorimetry and nuclear magnetic resonance-based fragment screening, where maintaining fully aqueous conditions is critical for accurate thermodynamic measurements.

SAR Studies Focused on Pyridine 3-Position Substitution Effects on Target Engagement

For medicinal chemistry programs exploring the impact of the trifluoromethyl group placement on the pyridine ring, the target compound is the only commercially characterized option bearing CF3 specifically at the 3-position in this diazepane-propanoic acid scaffold [1]. The 5-CF3 regioisomer (CAS 1227954-71-3) [2] cannot serve as a surrogate because the regioisomeric shift alters the vector of the electron-withdrawing group relative to the diazepane core, potentially changing binding poses and affinity. The target compound is thus indispensable for establishing SAR at the pyridine 3-position.

Lead Optimization Toward Chlorine-Free Candidates with Favorable ADMET Profiles

Lead optimization programs that have deprioritized halogen-containing series due to metabolic dehalogenation concerns will find the target compound's chlorine-free structure (MW 317.31 g/mol) [1] preferable to the 3-chloro-5-CF3 analog (MW 351.75 g/mol) [2]. The 34.44 g/mol molecular weight reduction and absence of aromatic chlorine align with established drug-likeness guidelines [3], positioning this compound as a more developable starting point for programs targeting oral bioavailability and reduced idiosyncratic toxicity risk.

Quote Request

Request a Quote for 3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.